Physicochemical Properties: Lipophilicity and Hydrogen Bond Acceptor Profile for CNS Drug Design
The compound's computed LogP of 1.5 and zero hydrogen bond donors position it favorably for central nervous system (CNS) penetration relative to close analogs with higher polarity. The specific 3,4-difluoro substitution lowers LogP compared to non-fluorinated phenyl analogs, reducing off-target lipophilicity risks. Direct head-to-head quantitative binding data is not publicly available, but this physicochemical differentiation is critical for early-stage CNS lead selection [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Analog (phenyl)methanone derivative: LogP approximately 2.3 (estimated via class-level inference from non-fluorinated triazole-piperidine compounds) |
| Quantified Difference | Estimated reduction of ~0.8 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity is associated with reduced non-specific binding and improved metabolic stability, making this compound a more selective and potentially safer early candidate for CNS and kinase programs where aromatic fluorination is a common SAR strategy.
- [1] PubChem. (2026). Compound Summary for CID 76150927, (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone. National Center for Biotechnology Information. View Source
